molecular formula C32H38F3N7O8 B6318705 Bz-Val-Gly-Arg-AMC trifluoroacetate CAS No. 201851-44-7

Bz-Val-Gly-Arg-AMC trifluoroacetate

Cat. No.: B6318705
CAS No.: 201851-44-7
M. Wt: 705.7 g/mol
InChI Key: RRRSDFYIYCUYNC-QHTHEMFPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bz-Val-Gly-Arg-AMC trifluoroacetate is a synthetic peptide substrate used primarily in biochemical research. It is composed of the amino acids benzoyl-valine-glycine-arginine linked to 7-amido-4-methylcoumarin (AMC) and stabilized as a trifluoroacetate salt. This compound is widely utilized for measuring the trypsin-like activity of proteasomes, particularly the 20S proteasome .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bz-Val-Gly-Arg-AMC trifluoroacetate involves solid-phase peptide synthesis (SPPS), a method commonly used for creating peptides. The process begins with the sequential addition of protected amino acids to a resin-bound peptide chain. Each amino acid is coupled using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the free peptide .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to ensure high efficiency and reproducibility. The final product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Bz-Val-Gly-Arg-AMC trifluoroacetate primarily undergoes hydrolysis reactions when exposed to proteolytic enzymes. The cleavage of the peptide bond between arginine and AMC releases the fluorescent AMC moiety, which can be quantitatively measured .

Common Reagents and Conditions

Major Products Formed

The primary product formed from the hydrolysis of this compound is the fluorescent AMC moiety, which serves as an indicator of proteolytic activity .

Scientific Research Applications

Bz-Val-Gly-Arg-AMC trifluoroacetate is extensively used in scientific research for the following applications:

Mechanism of Action

The mechanism of action of Bz-Val-Gly-Arg-AMC trifluoroacetate involves its hydrolysis by proteolytic enzymes. The peptide bond between arginine and AMC is cleaved, releasing the fluorescent AMC moiety. This fluorescence can be quantitatively measured, providing a direct readout of proteolytic activity . The compound targets the active sites of proteolytic enzymes, particularly those with trypsin-like specificity .

Comparison with Similar Compounds

Properties

IUPAC Name

N-[(2S)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]benzamide;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H37N7O6.C2HF3O2/c1-17(2)26(37-27(40)19-8-5-4-6-9-19)29(42)34-16-24(38)36-22(10-7-13-33-30(31)32)28(41)35-20-11-12-21-18(3)14-25(39)43-23(21)15-20;3-2(4,5)1(6)7/h4-6,8-9,11-12,14-15,17,22,26H,7,10,13,16H2,1-3H3,(H,34,42)(H,35,41)(H,36,38)(H,37,40)(H4,31,32,33);(H,6,7)/t22-,26-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRRSDFYIYCUYNC-QHTHEMFPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C3=CC=CC=C3.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)C3=CC=CC=C3.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H38F3N7O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

705.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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